molecular formula C24H22N4O4 B13853443 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Cat. No.: B13853443
M. Wt: 430.5 g/mol
InChI Key: GVUWKBNDBLIXDO-UHFFFAOYSA-N
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Description

2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:

    Condensation with Formic Acid: This step involves heating o-phenylenediamine with formic acid to form the benzimidazole core.

    Derivatization: The benzimidazole core is then reacted with various reagents to introduce the ethoxy and hydroxycarbamimidoyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-3-[[4-[2-(N’-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C24H22N4O4/c1-2-32-24-26-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27-31/h3-13,31H,2,14H2,1H3,(H2,25,27)(H,29,30)

InChI Key

GVUWKBNDBLIXDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)O

Origin of Product

United States

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